(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
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Description
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Determination
The synthesis of pyrazole derivatives and their structural determination is a primary area of research related to this compound. For example, researchers have developed methods for regioselective synthesis of functionalized bis-pyrazolyl ketones, exploring the chemoselectivity in reactions with hydrazine hydrate (Hassaneen & Shawali, 2013). Similarly, studies on the formation of functionalized cyclopentenes through catalytic asymmetric cycloaddition of acrylamides with an allenoate have utilized derivatives of 3,5-dimethyl-1H-pyrazole, demonstrating the effectiveness of dipeptide-derived phosphines as catalysts (Han et al., 2011). These studies highlight the compound's utility in synthesizing novel organic molecules with potential applications in various fields, including pharmaceuticals and material science.
Advanced Material Synthesis
The compound has also found applications in the synthesis of advanced materials. For instance, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including pyrazole derivatives, has been investigated to enhance the thermal stability and biological activity of these materials (Aly & El-Mohdy, 2015). Such modifications are crucial for developing new materials with specific properties for medical and technological applications.
Heterocyclic Chemistry
Research in heterocyclic chemistry often involves the synthesis of novel compounds for potential applications in drug discovery and material science. For example, the behavior of related acrylamide derivatives towards nitrogen nucleophiles has been studied to synthesize new heterocyclic compounds, offering insights into reaction mechanisms and potential applications in developing therapeutic agents (Bondock et al., 2011). These studies are foundational for understanding the chemical behavior of such compounds and exploring their utility in synthesizing new molecules with desired properties.
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-13-9-14(2)21(20-13)17(16-6-8-24-12-16)10-19-18(22)4-3-15-5-7-23-11-15/h3-9,11-12,17H,10H2,1-2H3,(H,19,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKMKACRDWNBAL-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C=CC2=CSC=C2)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(CNC(=O)/C=C/C2=CSC=C2)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.